molecular formula C23H22FN5O3S B2713843 N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 887214-28-0

N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2713843
CAS No.: 887214-28-0
M. Wt: 467.52
InChI Key: FVLGGZUXNWVEAQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3S and its molecular weight is 467.52. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS Number: 887214-28-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in pharmacology, drawing from diverse research findings.

Molecular Structure and Properties

The molecular formula for this compound is C23H22FN5O3SC_{23}H_{22}FN_{5}O_{3}S, with a molecular weight of 467.52 g/mol. The structure includes several functional groups: an amide group, a thioether group, and a pyrazolo-pyrimidine moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired compound. The synthetic route can include the formation of the thioether linkage through nucleophilic substitution reactions involving thiol derivatives and halogenated compounds.

Cytotoxicity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiadiazole or oxadiazole moieties have shown promising results in inhibiting cell proliferation in MCF-7 and HeLa cell lines with IC50 values ranging from 29 μM to higher concentrations depending on the specific derivative used .

Compound Cell Line IC50 (μM)
3dHeLa29
3aMCF-7>50
N-(3,4-dimethoxyphenethyl)-2-thioacetamideVariousTBD

The proposed mechanism of action for this compound involves interaction with specific biological targets such as kinases and other enzymes involved in cell signaling pathways. The sulfur atom in the thioether group enhances lipophilicity, potentially improving tissue permeability and bioavailability .

Case Studies

A recent study investigated a series of pyrazole compounds for their biological activities, including N-(3,4-dimethoxyphenethyl)-2-thioacetamide derivatives. The results demonstrated varying degrees of cytotoxicity and selectivity towards cancer cell lines compared to normal cells. This highlights the potential for developing targeted therapies based on these structures.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLGGZUXNWVEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.